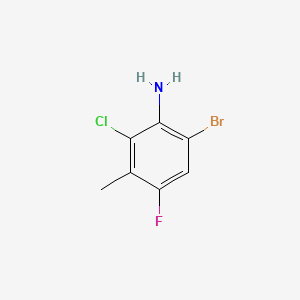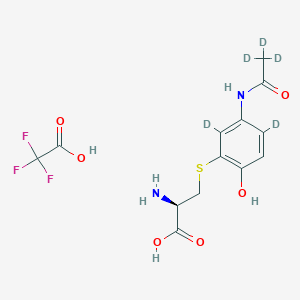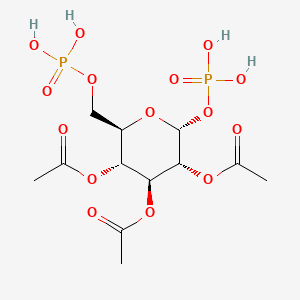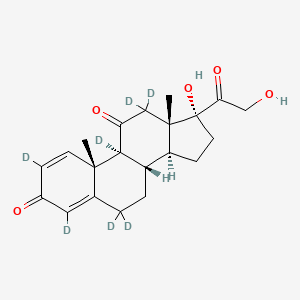
Prednisone-d7 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisone-d7 (Major) is a deuterated form of prednisone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties. The deuterium labeling in prednisone-d7 makes it particularly useful as an internal standard in mass spectrometry for the quantification of prednisone . This compound is widely used in pharmaceutical research and clinical diagnostics due to its stability and reliability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prednisone-d7 involves the incorporation of deuterium atoms into the prednisone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of prednisone-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using chromatographic techniques to achieve the desired level of deuteration .
Analyse Chemischer Reaktionen
Types of Reactions
Prednisone-d7 undergoes various chemical reactions, including:
Oxidation: Prednisone-d7 can be oxidized to form prednisolone-d7, another deuterated glucocorticoid.
Reduction: Reduction reactions can convert prednisone-d7 back to its inactive form, cortisone-d7.
Substitution: Deuterium atoms in prednisone-d7 can be replaced with hydrogen atoms under specific conditions.
Common Reagents and Conditions
Major Products
Prednisolone-d7: Formed through oxidation reactions.
Cortisone-d7: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Prednisone-d7 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Wirkmechanismus
Prednisone-d7 exerts its effects through its active form, prednisolone-d7. Prednisolone-d7 binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then modulates the transcription of target genes involved in inflammatory and immune responses . The primary molecular targets include cytokines, chemokines, and adhesion molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone-d7: Another deuterated glucocorticoid with similar anti-inflammatory properties.
Cortisone-d7: A deuterated form of cortisone, which is an inactive precursor of prednisone.
Dexamethasone-d7: A deuterated form of dexamethasone, a potent glucocorticoid with a longer duration of action.
Uniqueness
Prednisone-d7 is unique due to its specific deuterium labeling, which provides enhanced stability and reliability in mass spectrometric analyses. This makes it an invaluable tool in pharmaceutical research and clinical diagnostics .
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-2,4,6,6,9,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,18D |
InChI-Schlüssel |
XOFYZVNMUHMLCC-ZDPLQQOCSA-N |
Isomerische SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2(C(=O)C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])[2H])([2H])[2H])C |
Kanonische SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


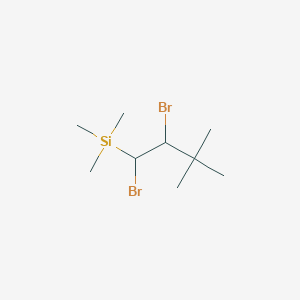
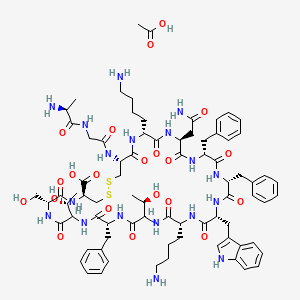
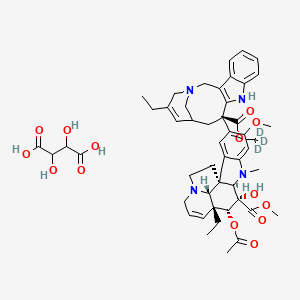
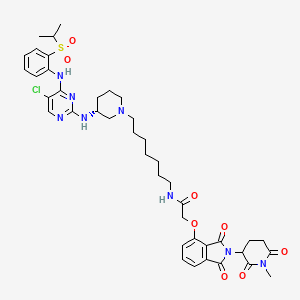
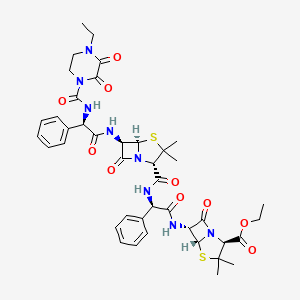
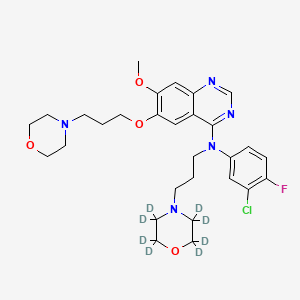
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
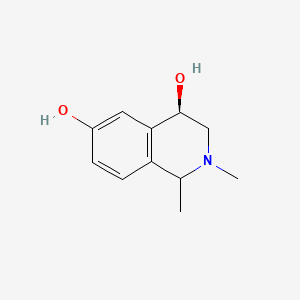
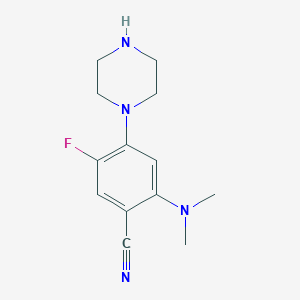
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
